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Compound of Interest

Compound Name: 8-Benzyloxyadenosine

Cat. No.: B12096600

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-
Benzyloxyadenosine, a key adenosine analog with significant potential in medicinal chemistry
and drug development. This document details the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data, offering a foundational dataset for its identification,
characterization, and application in further research.

Spectroscopic Data

The following tables summarize the quantitative *H NMR, 13C NMR, and high-resolution mass
spectrometry (HRMS) data for 8-Benzyloxyadenosine.

'H Nuclear Magnetic Resonance (NMR) Data

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-de)
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. . Coupling

Chemical Shift L . )

Multiplicity Constant (J) Integration Assignment
(3) ppm

Hz

7.91 S - 1H H-2
7.25-7.46 m - 5H Phenyl-H
6.54 brs - 2H NH:2
5.86-5.99 m - 2H H-1', OH-2'
5.32 d 6.8 1H OH-3'
5.17 d 4.0 1H OH-5'
4.68-4.79 m - 1H H-2'
4.59 d 6.0 2H CH:z (Benzyl)
4.08-4.19 m - 1H H-3'
396'404 m - 1H H_4|
3.54-3.72 m - 2H H-5'a, H-5'b

13C Nuclear Magnetic Resonance (NMR) Data

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-de)
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Chemical Shift (8) ppm Assignment
152.5 C-6

151.2 C-2

149.9 C-4

148.7 C-8

142.7 Phenyl C (quaternary)
133.0 Phenyl C
130.1 Phenyl C
126.9 Phenyl C
126.7 Phenyl C
125.8 Phenyl C
117.0 C-5

86.6 C-1

85.9 Cc-4'

71.1 Cc-2

71.0 CHz (Benzyl)
61.8 C-5'

44.8 C-3'

iah- luti E [ 3

lon Calculated mi/z Found m/z

[M+H]* 358.1462 358.1459

Experimental Protocols
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The following protocols describe the methodology used to obtain the spectroscopic data
presented above.

Synthesis of 8-Benzyloxyadenosine[1]

A mixture of 8-bromoadenosine (1 equivalent) and potassium tert-butoxide (3 equivalents) in
benzyl alcohol was stirred at 40 °C for 48 hours. The reaction was quenched by the addition of
acetic acid and diluted with water. The resulting solid was collected and purified to yield 8-
Benzyloxyadenosine.

NMR Spectroscopy

1H and 3C NMR spectra were recorded on a spectrometer operating at a frequency of 400
MHz for *H and 100 MHz for 13C. The sample was dissolved in deuterated dimethyl sulfoxide
(DMSO-de). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization
(ESI) source in positive ion mode. The data was acquired on a time-of-flight (TOF) mass
analyzer.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship of
the spectroscopic data.
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Caption: Experimental workflow for the spectroscopic analysis of 8-Benzyloxyadenosine.

Chemical Structure

8-Benzyloxyadenosine

A/ides

Spectroscopic Data /

1H NMR Data Mass Spectrometry Data
13C NMR Data (m/z)

Confirms Structure

Reveals

Proton & Carbon Molecular Weight
Environment & Formula

Click to download full resolution via product page

Caption: Relationship between spectroscopic data and the structure of 8-
Benzyloxyadenosine.

 To cite this document: BenchChem. [Spectroscopic Profile of 8-Benzyloxyadenosine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12096600#spectroscopic-analysis-of-8-
benzyloxyadenosine-nmr-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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